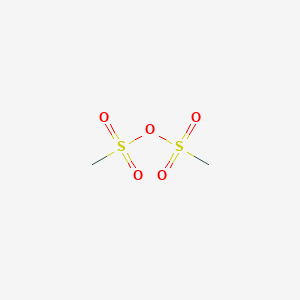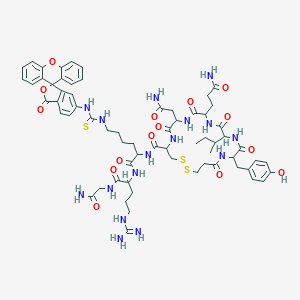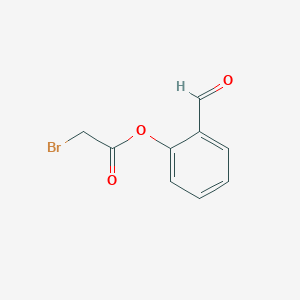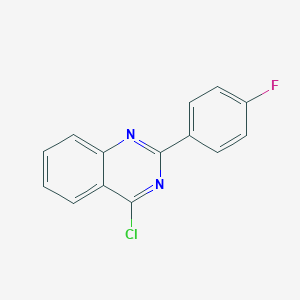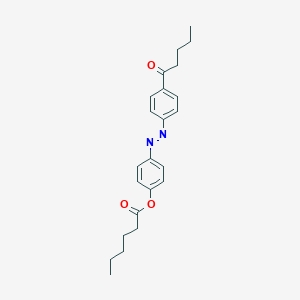
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene, also known as PHAB, is a synthetic photoswitchable molecule that has gained attention in the field of biological research due to its ability to control biological processes with light. PHAB has a unique structure that allows it to undergo isomerization upon exposure to light, which can lead to changes in biological activity.
Mécanisme D'action
The mechanism of action of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene involves the isomerization of the azobenzene moiety upon exposure to light. This isomerization can lead to changes in the conformation and activity of the molecule, which can then affect biological processes.
Effets Biochimiques Et Physiologiques
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been shown to have a variety of biochemical and physiological effects, depending on the specific application. For example, 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been used to control the activity of ion channels, which can lead to changes in neuronal excitability. 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has also been used to control gene expression, which can lead to changes in cell behavior and function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene is its ability to control biological processes with light, which allows for precise temporal and spatial control. This can be especially useful in studying complex biological systems. However, one limitation of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are many future directions for the use of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene in scientific research. One potential application is in the study of synaptic plasticity, which is the ability of neurons to change their activity in response to stimuli. 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene could be used to control the activity of ion channels involved in synaptic plasticity, allowing for a better understanding of this process. Additionally, 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene could be used in the development of optogenetic tools for studying biological systems. Overall, 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has the potential to be a valuable tool in the field of biological research.
Méthodes De Synthèse
The synthesis of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene involves the reaction of 4-nitrobenzene-azo-resorcinol with pentanoyl chloride and hexanoyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene in high yield.
Applications De Recherche Scientifique
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been used in a variety of scientific research applications, including the study of ion channels, protein-protein interactions, and gene expression. 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been shown to be effective in controlling the activity of these biological processes with light, allowing for precise temporal and spatial control.
Propriétés
Numéro CAS |
120102-99-0 |
|---|---|
Nom du produit |
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene |
Formule moléculaire |
C23H28N2O3 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] hexanoate |
InChI |
InChI=1S/C23H28N2O3/c1-3-5-7-9-23(27)28-21-16-14-20(15-17-21)25-24-19-12-10-18(11-13-19)22(26)8-6-4-2/h10-17H,3-9H2,1-2H3 |
Clé InChI |
NDZAITBGXOSPTF-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
SMILES canonique |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
Synonymes |
[4-(4-pentanoylphenyl)diazenylphenyl] hexanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



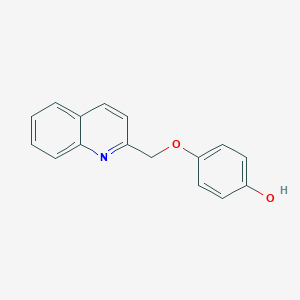
![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)
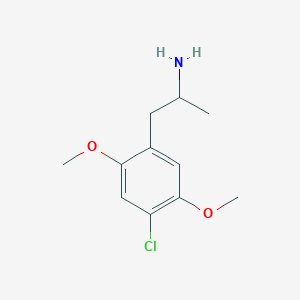
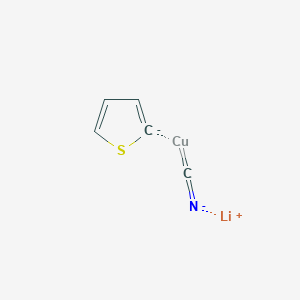
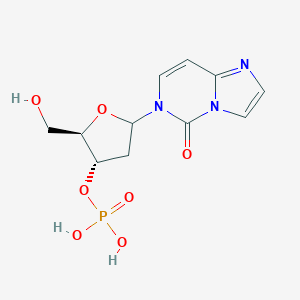
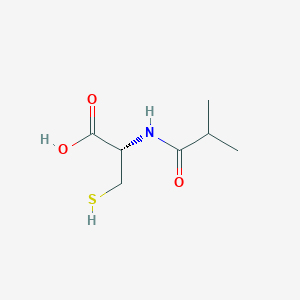
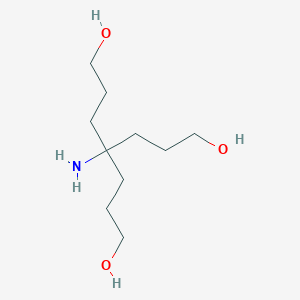
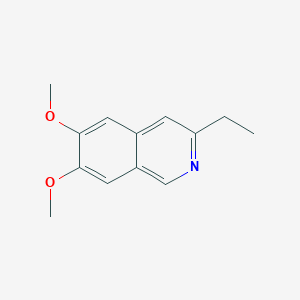
![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)
